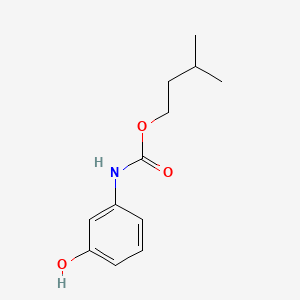
3-methylbutyl N-(3-hydroxyphenyl)carbamate
Vue d'ensemble
Description
3-methylbutyl N-(3-hydroxyphenyl)carbamate is a bioactive chemical compound with the molecular formula C12H17NO3 and a molecular weight of 223.272 g/mol . This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of carbanilic acid, m-hydroxy-, isopentyl ester typically involves the esterification of carbanilic acid with isopentyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
3-methylbutyl N-(3-hydroxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming carbanilic acid, m-hydroxy-, isopentyl alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Applications De Recherche Scientifique
3-methylbutyl N-(3-hydroxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: This compound is utilized in biochemical assays and as a tool for studying enzyme kinetics and inhibition.
Mécanisme D'action
The mechanism of action of carbanilic acid, m-hydroxy-, isopentyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparaison Avec Des Composés Similaires
3-methylbutyl N-(3-hydroxyphenyl)carbamate can be compared with other similar compounds, such as:
Carbanilic acid, m-hydroxy-, ethyl ester: Similar in structure but with an ethyl group instead of an isopentyl group.
Carbanilic acid, m-hydroxy-, methyl ester: Contains a methyl group instead of an isopentyl group.
Carbanilic acid, m-hydroxy-, propyl ester: Features a propyl group in place of the isopentyl group.
Propriétés
Numéro CAS |
73623-18-4 |
|---|---|
Formule moléculaire |
C10H11NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
3-methylbutyl N-(3-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C12H17NO3/c1-9(2)6-7-16-12(15)13-10-4-3-5-11(14)8-10/h3-5,8-9,14H,6-7H2,1-2H3,(H,13,15) |
Clé InChI |
ICDBJWGDHSNFJD-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)NC1=CC(=CC=C1)O |
SMILES canonique |
CC(C)CCOC(=O)NC1=CC(=CC=C1)O |
Apparence |
Solid powder |
Key on ui other cas no. |
73623-17-3 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Carbanilic acid, m-hydroxy-, isopentyl ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















